

Unveiling the Spectroscopic Signature of Aloeveroside A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aloeveroside A, a naturally occurring compound of interest. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a foundational resource for its identification, characterization, and further investigation in drug discovery and development.

Spectroscopic Data of Aloeveroside A

The structural elucidation of Aloeveroside A has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The data presented here are compiled from scientific literature and provide the key spectral features necessary for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectroscopic Data for Aloeveroside A



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	4.98	d	7.8
3	4.25	m	
4	4.18	m	_
5	3.95	m	
6a	3.85	dd	12.0, 2.0
6b	3.70	dd	12.0, 5.5
7	7.20	S	
8-CH₃	2.40	S	
1'	4.55	d	7.5
2'	3.30	t	8.5
3'	3.45	t	9.0
4'	3.35	t	9.0
5'	3.20	m	
6'a	3.80	dd	11.5, 2.5
6'b	3.65	dd	11.5, 6.0
O-CH₃	3.75	S	

Table 2: ¹³C NMR Spectroscopic Data for Aloeveroside A



Position	Chemical Shift (δ) ppm
1	101.5
2	151.0
3	115.8
4	145.2
4a	120.5
5	162.0
6	99.8
7	165.5
8	105.0
8a	158.2
8-CH₃	21.5
1'	104.2
2'	75.0
3'	78.1
4'	71.8
5'	78.5
6'	62.9
O-CH ₃	56.2

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for Aloeveroside A



lon	m/z (Observed)
[M+H]+	553.1925
[M+Na]+	575.1744

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following outlines the general methodologies employed for the NMR and MS analysis of Aloeveroside A.

NMR Spectroscopy

Sample Preparation: A sample of pure Aloeveroside A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Data Acquisition:

- ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- 2D NMR: To aid in the complete assignment of proton and carbon signals, various twodimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry







Sample Preparation: A dilute solution of Aloeveroside A is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

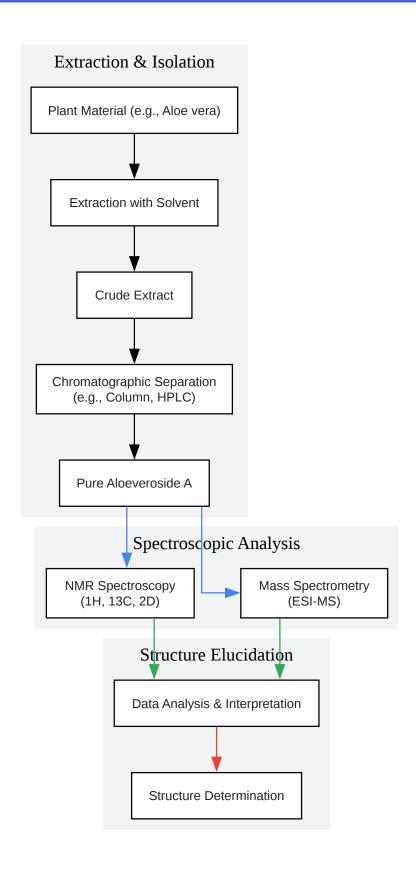
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive ion mode to observe protonated ([M+H]+) and sodiated ([M+Na]+) adducts. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the detected ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like Aloeveroside A.





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Caption: Workflow for the isolation and structural elucidation of Aloeveroside A.







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